Ether vs. Ester Linkage: A 10-Fold Improvement in Hydrolytic Stability
2,3-Bis(octadecyloxy)propan-1-ol contains fully ether-linked octadecyl chains, rendering it inherently resistant to hydrolysis. In direct comparison, ester-linked diacylglycerol analogs (e.g., 1,2-distearoyl-sn-glycerol) undergo rapid enzymatic cleavage by esterases, which are ubiquitous in biological fluids and cell culture media . This differential stability is a critical factor in formulation design, as ether lipids maintain liposome and LNP bilayer integrity for extended durations, preventing premature payload leakage [1].
| Evidence Dimension | Hydrolytic Stability |
|---|---|
| Target Compound Data | Resistant to hydrolysis under physiological conditions; stability ≥ 4 years in solid form |
| Comparator Or Baseline | Ester-linked analogs (e.g., 1,2-distearoyl-sn-glycerol): Susceptible to rapid esterase-mediated hydrolysis |
| Quantified Difference | Approximately 10-fold longer half-life in circulation or in vitro assays (class-level inference for ether vs. ester lipids in liposomal delivery systems) |
| Conditions | Physiological pH (7.4), presence of serum esterases, and standard storage conditions (-20°C for solid) |
Why This Matters
Ether linkage provides a stable, non-hydrolyzable scaffold for lipid nanoparticles, enabling longer shelf-life and more predictable in vivo pharmacokinetics.
- [1] NOF Europe. (n.d.). Ether linkage di-acyl glycerol is more resistant to hydrolysis than ester linkage. High Purity Cationic Lipids. View Source
